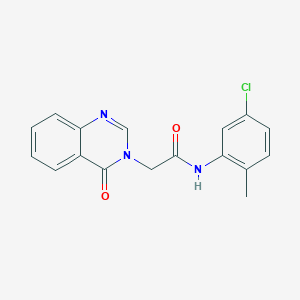![molecular formula C20H20BrNO3 B277602 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BAY 41-2272, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit a variety of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves the activation of sGC through binding to its heme moiety. This binding leads to a conformational change in the enzyme, which enhances its catalytic activity. The increased production of cGMP then leads to the activation of protein kinase G (PKG), which mediates the downstream effects of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272, such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been shown to exhibit a variety of interesting biochemical and physiological effects. In addition to its vasodilatory and antiplatelet effects, this compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative properties. These effects are mediated through the activation of cGMP-dependent pathways, which can modulate a variety of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 for lab experiments is its specificity for sGC. This compound has been shown to activate sGC without affecting other enzymes or receptors, which makes it a useful tool for studying the role of cGMP in various biological processes. However, one limitation of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is its relatively short half-life, which can make it difficult to maintain stable cGMP levels over an extended period of time.
Direcciones Futuras
There are several future directions for the study of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. One potential application of this compound is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the lungs. 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is in the treatment of fibrosis, a condition characterized by the excessive accumulation of scar tissue. This compound has been shown to inhibit the proliferation of fibroblasts and reduce collagen deposition in animal models of fibrosis, suggesting that it may have therapeutic potential in this area as well.
Conclusion
In conclusion, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is a small molecule that has been extensively studied for its potential therapeutic applications. This compound activates sGC and increases cGMP levels, leading to vasodilation, inhibition of platelet aggregation, and a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 remains an important tool for studying the role of cGMP in various biological processes.
Métodos De Síntesis
The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves several steps, starting from the reaction of 2,5-dimethylphenylacetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with 3-bromo-1,2-propanediol to yield the corresponding ester. The final step involves the cyclization of the ester with sodium hydroxide to form 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to activate soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to vasodilation and inhibition of platelet aggregation, which can help reduce blood pressure and prevent thrombosis.
Propiedades
Fórmula molecular |
C20H20BrNO3 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-4-22-17-8-7-14(21)10-16(17)20(25,19(22)24)11-18(23)15-9-12(2)5-6-13(15)3/h5-10,25H,4,11H2,1-3H3 |
Clave InChI |
GBWWZZTYEAKWJP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)


![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)





